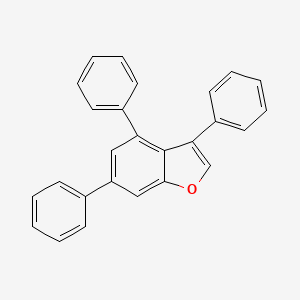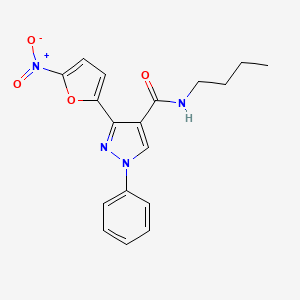
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitrofuran group, a phenyl group, and a butyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitrofuran Group: The nitrofuran group is introduced via nitration of a furan ring, followed by coupling with the pyrazole ring.
Attachment of the Butyl Group: The butyl group is attached through an alkylation reaction using butyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- N-Hexyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- N-Butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide
Uniqueness
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61621-05-4 |
|---|---|
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-2-3-11-19-18(23)14-12-21(13-7-5-4-6-8-13)20-17(14)15-9-10-16(26-15)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,19,23) |
Clé InChI |
XRNIVEDKLFTPPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
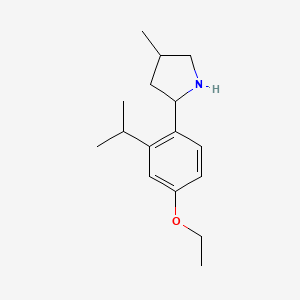
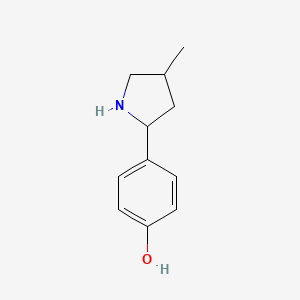
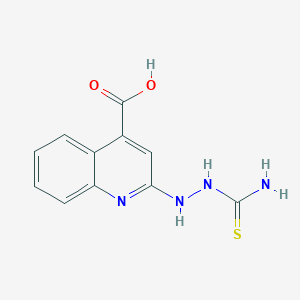
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
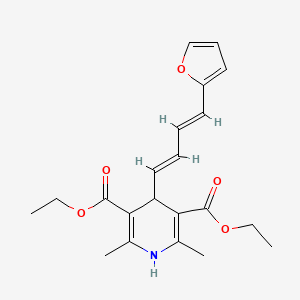
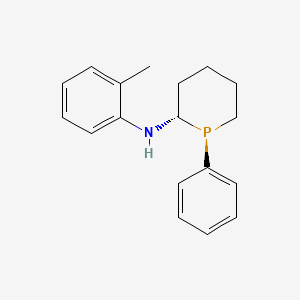
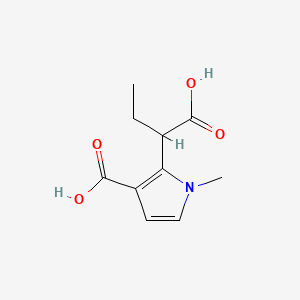

![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
